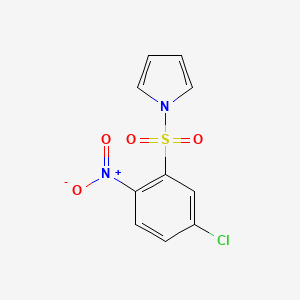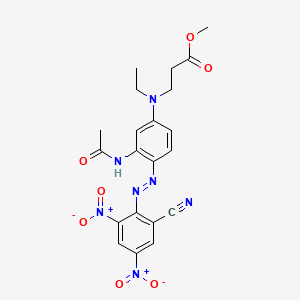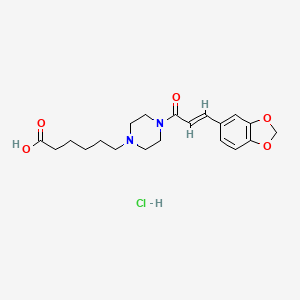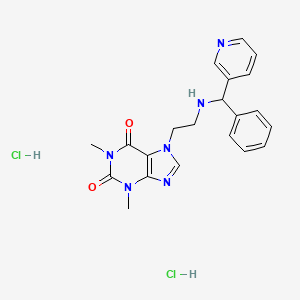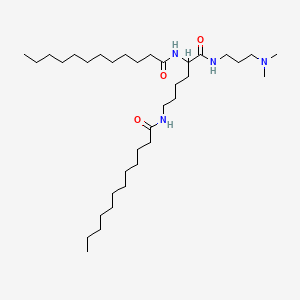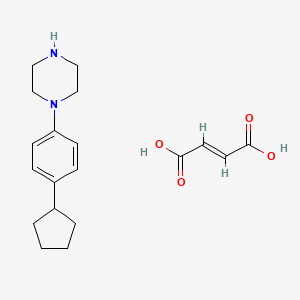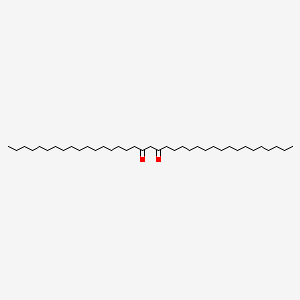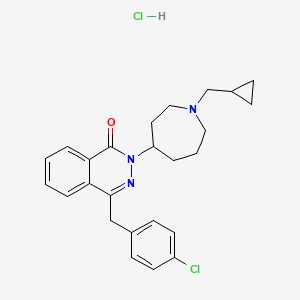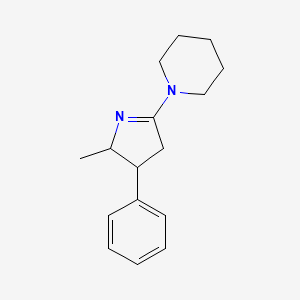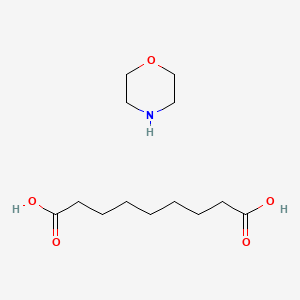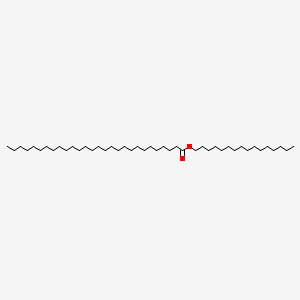
Cetyl octacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetyl octacosanoate, also known as montanic acid cetyl ester, is a long-chain ester with the molecular formula C44H88O2. It is a waxy substance that is commonly used in the cosmetic industry due to its excellent emollient properties. This compound is known for its ability to provide a smooth, non-greasy feel to skin care products, making it a popular ingredient in lotions, creams, and other personal care items .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetyl octacosanoate can be synthesized through the esterification of cetyl alcohol and octacosanoic acid. This reaction is typically catalyzed by immobilized lipases, such as Novozym 435, in a supercritical carbon dioxide (SC-CO2) system. The optimal conditions for this reaction include a reaction temperature of 63.70°C, a pressure of 10.22 MPa, and an enzyme amount of 11.20% by weight of cetyl alcohol. Under these conditions, a nearly 100% molar conversion of this compound can be achieved in a short reaction time of 20 minutes .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale bioreactors and continuous flow systems to maintain optimal reaction conditions. The use of supercritical carbon dioxide as a solvent not only enhances the reaction rate but also simplifies the purification process, as the solvent can be easily removed by depressurization .
Chemical Reactions Analysis
Types of Reactions
Cetyl octacosanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond between cetyl alcohol and octacosanoic acid, while hydrolysis involves the breaking of this bond in the presence of water and a catalyst.
Common Reagents and Conditions
Esterification: Cetyl alcohol, octacosanoic acid, immobilized lipases (e.g., Novozym 435), supercritical carbon dioxide, reaction temperature of 63.70°C, pressure of 10.22 MPa
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide), elevated temperatures.
Major Products
Esterification: this compound.
Hydrolysis: Cetyl alcohol and octacosanoic acid.
Scientific Research Applications
Cetyl octacosanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cosmetic Industry: Used as an emollient and thickening agent in lotions, creams, and other personal care products.
Pharmaceutical Industry: Investigated for its potential use as a carrier for drug delivery systems due to its biocompatibility and non-toxic nature.
Material Science: Studied for its potential use in the development of biodegradable and biocompatible materials.
Mechanism of Action
The primary mechanism of action of cetyl octacosanoate is its ability to form a protective barrier on the skin, which helps to retain moisture and prevent dryness. This is achieved through its hydrophobic nature, which allows it to create a water-resistant layer on the skin’s surface. Additionally, this compound has been shown to have mild antimicrobial properties, which can help to protect the skin from infections .
Comparison with Similar Compounds
Cetyl octacosanoate can be compared to other long-chain esters and fatty alcohols, such as:
Cetyl alcohol: A 16-carbon fatty alcohol used as an emulsifier and thickening agent in cosmetics.
Stearyl alcohol: An 18-carbon fatty alcohol with similar properties to cetyl alcohol but with a slightly higher melting point.
Cetyl palmitate: An ester formed from cetyl alcohol and palmitic acid, commonly used in cosmetics for its emollient properties.
This compound is unique in its longer carbon chain length, which provides enhanced emollient properties and a smoother, non-greasy feel compared to shorter-chain esters and alcohols.
Properties
CAS No. |
80756-16-7 |
|---|---|
Molecular Formula |
C44H88O2 |
Molecular Weight |
649.2 g/mol |
IUPAC Name |
hexadecyl octacosanoate |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44(45)46-43-41-39-37-35-33-31-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 |
InChI Key |
WRLDVWWFWXVRMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


